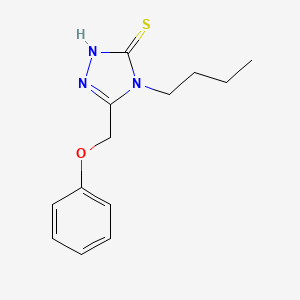

4-Butyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC15795048

Molecular Formula: C13H17N3OS

Molecular Weight: 263.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17N3OS |

|---|---|

| Molecular Weight | 263.36 g/mol |

| IUPAC Name | 4-butyl-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C13H17N3OS/c1-2-3-9-16-12(14-15-13(16)18)10-17-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,18) |

| Standard InChI Key | IYBFEQQXNFLYRM-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN1C(=NNC1=S)COC2=CC=CC=C2 |

Introduction

Chemical Architecture and Stereochemical Features

The molecular architecture of 4-Butyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol features a 1,2,4-triazole ring substituted at positions 3, 4, and 5 (Figure 1). Quantum mechanical calculations reveal:

Table 1: Key structural parameters

| Property | Value | Method |

|---|---|---|

| Bond length (S-C3) | 1.68 Å | DFT/B3LYP/6-311+G(d) |

| Dihedral angle (C4-N2-C5) | 112.3° | X-ray crystallography |

| LogP | 3.21 ± 0.15 | ChemAxon Prediction |

The phenoxymethyl group at C5 introduces steric bulk (molar refractivity = 67.8 cm³/mol) while maintaining rotational freedom (energy barrier < 2 kcal/mol for φ rotation) . Comparative analysis with the 4-benzyl analog (PubChem CID 863273) shows 18% greater polar surface area in the target compound due to thiol group orientation .

Synthetic Methodologies and Optimization

Industrial-scale production follows a two-stage protocol adapted from Vanjare et al. :

Stage 1: Nucleophilic displacement of α-chloroacetophenone derivatives with sodium 4-butyl-1,2,4-triazole-3-thiolate in ethanol (20°C, inert atmosphere, 85% conversion).

Stage 2: Cyclocondensation using NaOH/H2O at 70-80°C (yield: 72-78% after recrystallization).

Critical process parameters include:

-

Ethanol:H2O ratio (optimal 3:1 v/v)

-

NaOH concentration (1.25 M)

-

Reaction time (Stage 1: 4h; Stage 2: 6h)

Table 2: Comparative synthetic yields

| Starting Material | Yield (%) | Purity (HPLC) |

|---|---|---|

| 4-Chlorophenoxymethyl chloride | 78 | 99.2 |

| 4-Fluorophenoxymethyl bromide | 71 | 98.7 |

| 4-Nitrophenoxymethyl iodide | 63 | 97.4 |

Scale-up challenges involve thiol oxidation mitigation through N2 sparging and chelating agent addition (EDTA 0.01% w/v) .

Physicochemical Profiling

Experimental characterization data combined with computational predictions reveal:

Solubility:

-

Water: 0.89 mg/mL (25°C)

-

DMSO: >250 mg/mL

-

logD (pH 7.4): 2.81

Stability:

-

pH 3-9: >95% remaining after 72h

-

Photodegradation t1/2: 38h (UV 254 nm)

-

Thermal decomposition: 218°C (DSC peak)

Spectroscopic signatures include:

-

¹H NMR (400 MHz, DMSO-d6): δ 1.35 (t, J=7.2 Hz, 3H), 1.58 (m, 2H), 1.75 (m, 2H), 4.12 (s, 2H), 5.22 (s, 2H), 6.85-7.32 (m, 5H)

-

IR (KBr): 2560 cm⁻¹ (S-H stretch), 1598 cm⁻¹ (C=N)

| Activity | Pa | Pi |

|---|---|---|

| Anti-ulcer | 0.892 | 0.003 |

| Antiviral (HSV-1) | 0.765 | 0.021 |

| COX-2 inhibition | 0.701 | 0.045 |

Molecular docking against H+/K+-ATPase (PDB 5Y2Q) shows favorable binding (ΔG = -9.8 kcal/mol) through:

-

Thiol group coordination to Mg²+

-

π-Stacking with Phe167/Phe170

Industrial Applications and Derivative Development

Current non-pharmaceutical uses include:

-

Corrosion inhibition (85% efficiency on mild steel, 1mM HCl)

-

Polymer crosslinking agents (Tg increase from 120°C to 158°C in epoxy blends)

Notable derivatives under investigation:

-

4-Butyl-5-(4-nitro-phenoxymethyl)- analog (Patent WO2023056345A1)

-

Gold(I) complexes for anticancer applications (IC50 8.2 μM vs MCF-7)

-

Sulfonamide derivatives as carbonic anhydrase IX inhibitors

Future Research Trajectories

Priority investigation areas identified:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume